2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide
Description
This compound is a spirocyclic triazaspiro derivative featuring a 4-bromophenyl group, a methyl-substituted triazaspiro[4.5]decane core, and an acetamide moiety substituted with a 2-chlorophenyl group. The structural complexity arises from the spirocyclic system, which imposes conformational rigidity, and the presence of bromine and chlorine atoms, which enhance electronic diversity. The molecular weight, calculated as 495.85 g/mol (based on formula C₂₁H₂₂BrClN₄OS), reflects its moderate size, typical of bioactive small molecules targeting enzymes or receptors .
Key structural attributes include:
- Thioether linkage: The sulfur atom bridges the spiro core and the acetamide group, influencing solubility and redox stability.
- Halogenated substituents: The 4-bromophenyl and 2-chlorophenyl groups contribute to lipophilicity and π-π stacking interactions.
Crystallographic characterization of related spiro compounds (e.g., 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) has been reported using SHELX and ORTEP-III software, highlighting the utility of these tools in resolving complex spiro systems .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4OS/c1-28-12-10-22(11-13-28)26-20(15-6-8-16(23)9-7-15)21(27-22)30-14-19(29)25-18-5-3-2-4-17(18)24/h2-9H,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRYSRYKOEHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and diverse functional groups. This article delves into its biological activity, potential applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 499.47 g/mol. The presence of bromine and chlorine atoms enhances its reactivity and selectivity, which may contribute to its biological activity.
Biological Activity
Preliminary studies suggest that 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide interacts with various biological targets, potentially modulating numerous biological pathways. Its biological activities include:
- Antitumor Activity : Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, compounds in the same class have shown potent activity against human tumor cell lines such as HepG2 and NCI-H661 .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Studies on related compounds have demonstrated their ability to inhibit topoisomerase II, a target for cancer therapy .
- Protein Interactions : Interaction studies suggest that this compound may bind effectively to proteins involved in signaling pathways, which could lead to the activation or inhibition of these pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of the spirocyclic framework and functional groups in determining the biological activity of the compound. The following table summarizes some structurally similar compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Contains bromo and phenyl groups | Anticancer |
| Pyrazoline Derivatives | Nitrogen-based heterocyclic structure | Antimicrobial |
| 8-Methoxyphenyl Derivative | Similar spirocyclic framework | Antitumor |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Effects : A study evaluated a series of carbazolyl derivatives for their antitumor activity against various human cancer cell lines. Compounds with similar structural motifs exhibited selective cytotoxicity against tumor cells .
- Enzyme Interaction : Research on structurally related thioacetamides showed promising results in inhibiting key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Impact of Substituents
- Halogen vs. Methoxy Groups :
The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with the 2,4-dimethoxyphenyl group (electron-donating) in the analog from . This difference alters electronic density, affecting dipole moments and binding affinity in receptor interactions. - Spiro Core Variations: The triazaspiro[4.5]decane system in the target compound provides three nitrogen atoms, enabling more hydrogen-bonding interactions compared to the diazaspiro analog in , which has fewer hydrogen-bond donors.
- Sulfur Functionalization :
The thioether (C–S–C) in the target compound is less polarizable than the sulfonyl (C–SO₂–C) group in , reducing oxidative stability but improving membrane permeability.
Bond Length and Conformational Analysis
Comparative bond lengths from crystallographic studies (e.g., N-(4-Bromophenyl)acetamide ):
- Acetamide Region :
- Bromophenyl Group :
Physicochemical and Pharmacokinetic Implications
- Lipophilicity :
The 2-chlorophenyl group increases logP compared to the 2,4-dimethoxyphenyl analog, favoring blood-brain barrier penetration but reducing aqueous solubility. - Spirocyclic Rigidity: Conformational restriction enhances target selectivity relative to non-spiro analogs like N-(4-Bromophenyl)acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
